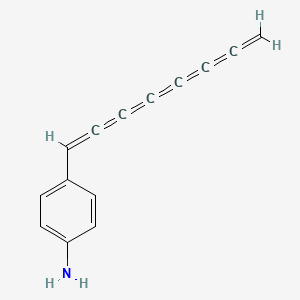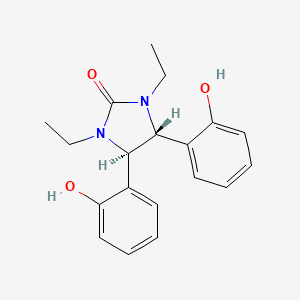
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its imidazolidinone core, which is substituted with two hydroxyphenyl groups and two ethyl groups. The stereochemistry of the compound is defined by the (4R,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with ethyl isocyanate to yield the desired imidazolidinone product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are typically employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The imidazolidinone ring can be reduced to form corresponding amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones derived from the hydroxyphenyl groups.
Reduction: Amines derived from the imidazolidinone ring.
Substitution: Ethers or esters formed from the hydroxy groups.
Applications De Recherche Scientifique
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The hydroxyphenyl groups can form hydrogen bonds with amino acid residues, while the imidazolidinone ring provides structural stability. This interaction can alter the enzyme’s activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5R)-1,3-diethyl-4,5-bis(2-methoxyphenyl)imidazolidin-2-one
- (4R,5R)-1,3-diethyl-4,5-bis(2-chlorophenyl)imidazolidin-2-one
- (4R,5R)-1,3-diethyl-4,5-bis(2-nitrophenyl)imidazolidin-2-one
Uniqueness
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one is unique due to its specific (4R,5R) stereochemistry and the presence of hydroxy groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
863486-88-8 |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(4R,5R)-1,3-diethyl-4,5-bis(2-hydroxyphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C19H22N2O3/c1-3-20-17(13-9-5-7-11-15(13)22)18(21(4-2)19(20)24)14-10-6-8-12-16(14)23/h5-12,17-18,22-23H,3-4H2,1-2H3/t17-,18-/m1/s1 |
Clé InChI |
BOJTVPFZWSLQIN-QZTJIDSGSA-N |
SMILES isomérique |
CCN1[C@@H]([C@H](N(C1=O)CC)C2=CC=CC=C2O)C3=CC=CC=C3O |
SMILES canonique |
CCN1C(C(N(C1=O)CC)C2=CC=CC=C2O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
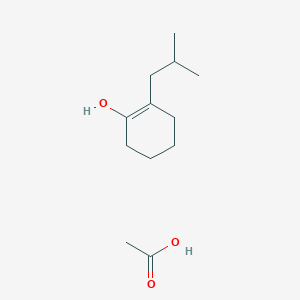
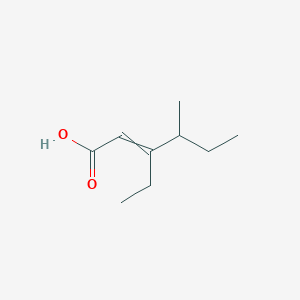

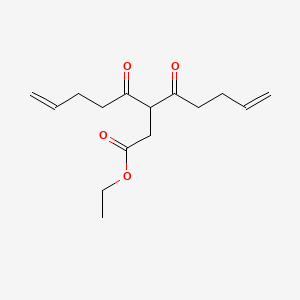
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
![(2,4-Dihydroxyphenyl)[4-(dodecyloxy)-2-hydroxyphenyl]methanone](/img/structure/B14195893.png)
![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)

![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)

